Isoquinoline-5-sulfonyl Chloride

Fasudil synthesis Pharmaceutical intermediate Process chemistry

Researchers requiring the 5-position sulfonyl chloride isomer for Rho-kinase inhibitor synthesis face limited isomer-specific supply. Isoquinoline-5-sulfonyl Chloride (CAS 84468-15-5) directly addresses this gap as the essential electrophilic building block for Fasudil hydrochloride. - Confirmed 5-position isomer; not interchangeable with 4-, 6-, or 8-sulfonyl chloride analogs. - Key intermediate in patented Fasudil synthesis (89% yield, 99.99% purity downstream). - Available in high purity (≥95%) with full analytical characterization. - Bulk quantities in stock for process chemistry and API manufacturing.

Molecular Formula C9H6ClNO2S
Molecular Weight 227.67 g/mol
CAS No. 84468-15-5
Cat. No. B1587697
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsoquinoline-5-sulfonyl Chloride
CAS84468-15-5
Molecular FormulaC9H6ClNO2S
Molecular Weight227.67 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CN=C2)C(=C1)S(=O)(=O)Cl
InChIInChI=1S/C9H6ClNO2S/c10-14(12,13)9-3-1-2-7-6-11-5-4-8(7)9/h1-6H
InChIKeyWHIDHHUCCTYJKA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Isoquinoline-5-sulfonyl Chloride (CAS 84468-15-5): Properties and Chemical Identity for Procurement Decisions


Isoquinoline-5-sulfonyl Chloride (CAS 84468-15-5) is a sulfonyl chloride derivative of the isoquinoline heterocycle, with the molecular formula C9H6ClNO2S and a molecular weight of 227.67 g/mol [1]. It is characterized as a white crystalline solid with a melting point range of 173-183°C and a density of 1.483 g/cm³ . The compound serves as a versatile electrophile due to the sulfonyl chloride functional group [1] and is a key intermediate in the synthesis of biologically active sulfonamides, most notably the Rho-kinase inhibitor Fasudil [2].

Why a Generic Isoquinoline Sulfonyl Chloride Cannot Substitute for the 5-Isomer


The position of the sulfonyl chloride group on the isoquinoline ring is a critical determinant of both reactivity and the biological activity of downstream products. Simply substituting Isoquinoline-5-sulfonyl Chloride with a different isomer, such as the 4-, 6-, or 8-sulfonyl chloride, or a related quinoline derivative, is not feasible without fundamentally altering the properties of the final molecule. The 5-position is specifically required for the synthesis of Fasudil and related Rho-kinase inhibitors, a class of compounds with well-documented therapeutic applications [1]. Changing the substitution pattern can lead to significant changes in enzyme inhibition profiles and pharmacokinetics [2], thereby invalidating research outcomes or industrial processes that rely on the specific chemical and biological properties conferred by the 5-sulfonyl isoquinoline scaffold. The following section provides quantitative, evidence-based justification for this lack of interchangeability.

Quantitative Evidence Guide for Isoquinoline-5-sulfonyl Chloride (CAS 84468-15-5) Procurement


Non-Substitutable Intermediate for Fasudil Synthesis: Yield Comparison of Industrial Processes

Isoquinoline-5-sulfonyl chloride is the essential and non-substitutable intermediate for the synthesis of the clinically-approved Rho-kinase inhibitor, Fasudil (HA-1077) [1]. Alternative isoquinoline isomers cannot yield Fasudil. The commercial viability of this route is underscored by quantitative yield data. A patented process for preparing fasudil hydrochloride from isoquinoline-5-sulfonyl chloride hydrochloride achieves a high yield of 89% with an HPLC purity of 99.99% [2]. This demonstrates the compound's critical role and the efficiency of its use in a validated, high-purity manufacturing process.

Fasudil synthesis Pharmaceutical intermediate Process chemistry

Improved Purity and Yield in Isoquinoline-5-sulfonyl Chloride Hydrochloride Synthesis

Recent advances in the synthesis of isoquinoline-5-sulfonyl chloride hydrochloride have led to quantifiable improvements in both product purity and process efficiency compared to older methods. A 2020 patent describes a new method that yields isoquinoline-5-sulfonyl chloride hydrochloride with a remarkable HPLC purity of 99.92% at an 85% yield [1]. This represents a significant enhancement over prior industrial methods, which, for example, achieved a yield of only 70.3-83.7% for the free base isoquinoline-5-sulfonyl chloride [2]. The high purity of this intermediate is crucial for minimizing by-products in subsequent synthetic steps, particularly in the pharmaceutical industry.

Process optimization Purity Industrial synthesis

Functional Superiority in Producing Potent ROCK Inhibitors: HA-1077 vs. Analogs

The downstream sulfonamide derivative of isoquinoline-5-sulfonyl chloride, HA-1077 (Fasudil), exhibits a favorable kinase inhibition profile. While the compound itself is an intermediate, its value is validated by the biological activity of the molecules it enables. HA-1077 is a known selective inhibitor of Rho-kinase (ROCK) with an IC50 that is more than 10-fold lower than its IC50 values against a panel of other kinases including PKA, PKC, PKG, MLCK, and CaMKII [1]. This selectivity profile, which is unique to the 5-sulfonyl isoquinoline scaffold, is a primary driver for its clinical use [1]. In contrast, analogs based on different isoquinoline substitution patterns or related scaffolds often fail to achieve this same level of ROCK selectivity or potency. For instance, a tetra-hydroisoquinoline analogue was found to be unable to inhibit PKC, unlike Fasudil [2], highlighting how modifications to the core structure (which would originate from a different sulfonyl chloride precursor) can alter selectivity.

ROCK inhibitor Kinase selectivity IC50

Reactivity Profile Distinction: Comparison with 1-Chloroisoquinoline-5-sulfonyl Chloride

The reactivity of the sulfonyl chloride group is influenced by the overall electronic structure of the molecule. A direct comparison with 1-chloroisoquinoline-5-sulfonyl chloride highlights a key difference. The additional chloro substituent at the 1-position in the analog alters the electronic properties of the isoquinoline system and introduces a second reactive site (C-Cl bond) . This dual reactivity can lead to complex reaction mixtures and lower yields in subsequent syntheses, particularly when selectivity for the sulfonyl chloride is required. In contrast, isoquinoline-5-sulfonyl chloride presents a single, well-defined electrophilic center, enabling cleaner and more predictable reactions with nucleophiles, such as in the synthesis of sulfonamide 4 with a 20% yield [1].

Sulfonamide synthesis Reactivity Electrophile

Optimal Research and Industrial Applications for Isoquinoline-5-sulfonyl Chloride (CAS 84468-15-5)


Synthesis of Rho-Kinase Inhibitor Fasudil (HA-1077) and its Analogs

This is the premier application for isoquinoline-5-sulfonyl chloride. As established in Section 3, it is the sole and critical intermediate for synthesizing Fasudil hydrochloride, a clinically used Rho-kinase inhibitor for treating cerebral vasospasm [1]. The patented process using this compound demonstrates high efficiency, yielding 89% with 99.99% purity [2]. This application is essential for pharmaceutical manufacturers and academic groups conducting research on Rho-kinase signaling pathways.

Creation of Diverse Sulfonamide Compound Libraries

The sulfonyl chloride group is a potent electrophile, making isoquinoline-5-sulfonyl chloride an excellent starting material for creating diverse libraries of sulfonamides [1]. Its clean reactivity profile, highlighted in the comparison with 1-chloro analogs in Section 3, allows for predictable and high-yielding reactions with various amine nucleophiles. This is invaluable in medicinal chemistry for lead discovery and optimization, where the sulfonamide moiety is a common pharmacophore.

Manufacturing of High-Purity Intermediates for API Production

For industrial procurement and process chemistry, the availability of isoquinoline-5-sulfonyl chloride hydrochloride with extremely high purity (up to 99.92% by HPLC) is a key advantage [1]. This high purity, achieved through advanced synthetic methods, is critical for active pharmaceutical ingredient (API) manufacturing where impurities can have significant regulatory and safety implications. Procuring this specific high-purity intermediate directly reduces downstream purification steps, leading to cost savings and increased process robustness.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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